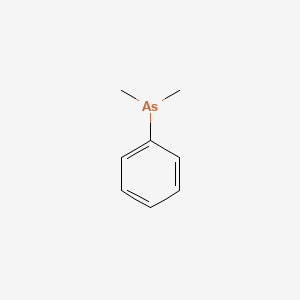
Arsine, dimethylphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsine,dimethylphenyl- is an organoarsenic compound with the chemical formula C8H11As. It is a derivative of arsine (AsH3) where two hydrogen atoms are replaced by methyl groups and one by a phenyl group. This compound is known for its applications in various fields, including chemistry and industry, due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Arsine,dimethylphenyl- can be synthesized through several methods. One common approach involves the reaction of dimethylphenylarsine oxide with reducing agents such as hydrogen or hydrazine under controlled conditions. Another method includes the reaction of dimethylphenylarsine chloride with organometallic reagents like Grignard reagents or organolithium compounds .
Industrial Production Methods
Industrial production of arsine,dimethylphenyl- often involves the use of high-purity arsenic compounds.
Chemical Reactions Analysis
Types of Reactions
Arsine,dimethylphenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylphenylarsine oxide.
Reduction: Reduction reactions can convert it back to arsine or other lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like hydrogen or hydrazine for reduction, and various organometallic reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions include dimethylphenylarsine oxide, arsine, and various substituted arsine derivatives .
Scientific Research Applications
Arsine,dimethylphenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the semiconductor industry for the synthesis of organoarsenic compounds and as a precursor for the production of high-purity arsenic
Mechanism of Action
The mechanism of action of arsine,dimethylphenyl- involves its interaction with cellular components. It can bind to proteins and enzymes, altering their function. The compound can also generate reactive oxygen species, leading to oxidative stress and cellular damage. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to arsine,dimethylphenyl- include:
Triphenylarsine (As(C6H5)3): Another organoarsenic compound with three phenyl groups.
Dimethylarsine (As(CH3)2H): A simpler derivative with two methyl groups and one hydrogen.
Phenylarsine (As(C6H5)H2): A derivative with one phenyl group and two hydrogen atoms
Uniqueness
Arsine,dimethylphenyl- is unique due to its specific combination of methyl and phenyl groups, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications in chemistry and industry .
Properties
CAS No. |
696-26-4 |
|---|---|
Molecular Formula |
C8H11As |
Molecular Weight |
182.09 g/mol |
IUPAC Name |
dimethyl(phenyl)arsane |
InChI |
InChI=1S/C8H11As/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
KZTHCQYZOHMORT-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)](/img/structure/B13791792.png)
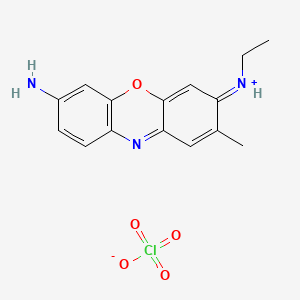
![13H-Dibenzo[a,i]fluoren-13-one](/img/structure/B13791809.png)
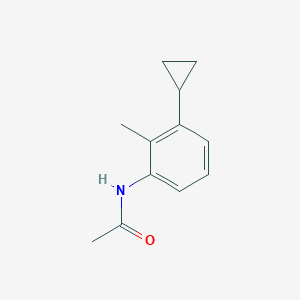
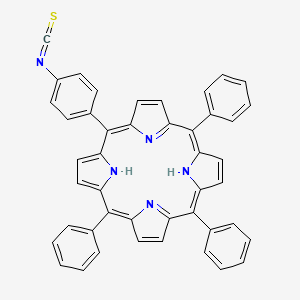
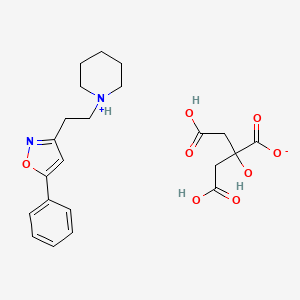
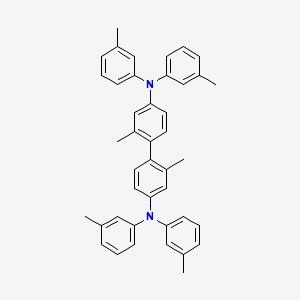
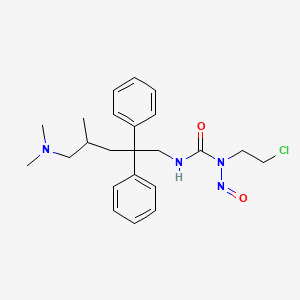
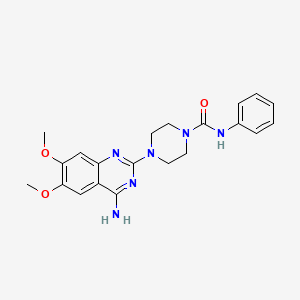
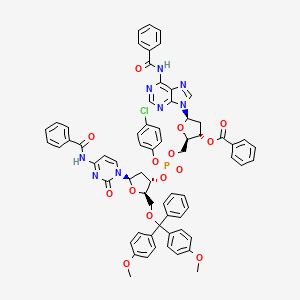
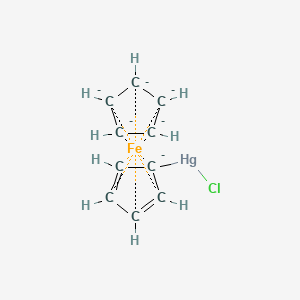
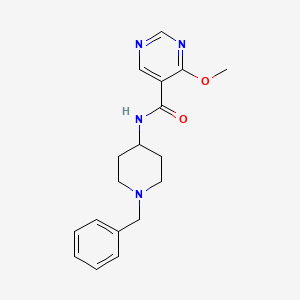
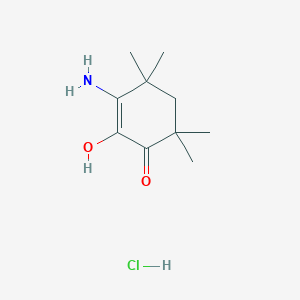
![N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B13791856.png)
